molecular formula C19H21NO5S B12278139 N-Cbz-S-(4-methoxybenzyl)-L-cysteine

N-Cbz-S-(4-methoxybenzyl)-L-cysteine

Cat. No.: B12278139
M. Wt: 375.4 g/mol
InChI Key: ITIVJYICKMMKHE-UHFFFAOYSA-N
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Description

Z-CYS(PMEOBZL)-OH is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is particularly interesting due to its unique structure, which includes a protecting group that makes it useful in peptide synthesis and protein science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-CYS(PMEOBZL)-OH involves the protection of the thiol group of cysteine. This is typically achieved using various protecting groups that can be selectively removed under specific conditions. The synthetic route often includes steps such as esterification, amidation, and selective deprotection .

Industrial Production Methods

Industrial production of Z-CYS(PMEOBZL)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification .

Chemical Reactions Analysis

Types of Reactions

Z-CYS(PMEOBZL)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include disulfides, free thiols, and deprotected cysteine derivatives .

Scientific Research Applications

Z-CYS(PMEOBZL)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-CYS(PMEOBZL)-OH involves its ability to protect the thiol group of cysteine, thereby preventing unwanted reactions during peptide synthesis. This protection is crucial for the selective formation of disulfide bonds, which are essential for the structural integrity and function of many proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cysteine derivatives with different protecting groups, such as:

Uniqueness

What sets Z-CYS(PMEOBZL)-OH apart is its specific protecting group, which offers unique advantages in terms of stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIVJYICKMMKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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